1,4-Dioxaspiro[4.5]decan-8-ylhydrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-ylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c9-10-7-1-3-8(4-2-7)11-5-6-12-8/h7,10H,1-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPOUWFTAJMFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NN)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289584 | |
| Record name | 1,4-Dioxaspiro[4.5]dec-8-ylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1144080-29-4 | |
| Record name | 1,4-Dioxaspiro[4.5]dec-8-ylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1144080-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxaspiro[4.5]dec-8-ylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Spirocyclic Ring Systems Research
Spirocyclic compounds, characterized by two rings sharing a single common atom, are prominent structural motifs in a vast array of natural products, pharmaceuticals, and materials. Their rigid and well-defined three-dimensional geometry provides a unique scaffold for the precise spatial arrangement of functional groups, which is crucial for biological activity and material properties. The 1,4-dioxaspiro[4.5]decane framework, present in the title compound, is a heterocyclic spiro system that incorporates a protected ketone functionality in the form of a ketal.
The synthesis of the parent ketone, 1,4-Dioxaspiro[4.5]decan-8-one, is well-established and typically involves the reaction of 1,4-cyclohexanedione (B43130) with ethylene (B1197577) glycol. innospk.com This precursor is a valuable intermediate in organic synthesis, serving as a building block for more complex molecules. innospk.comresearchgate.net Its applications range from the synthesis of potent analgesic compounds to the creation of tritium-labeled probes for studying dopamine reuptake complexes. innospk.comchemicalbook.com The stability of the ketal group allows for selective chemical transformations on other parts of the molecule. innospk.com
The introduction of a hydrazine (B178648) group at the 8-position of the 1,4-dioxaspiro[4.5]decane skeleton, to form 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine, adds another layer of chemical versatility to this spirocyclic system. This modification opens up new avenues for synthetic exploration and the development of novel compounds with potentially interesting biological or material properties.
Significance of the Hydrazine Functional Group in Synthetic Transformations
The hydrazine (B178648) functional group (-NHNH2) is a powerful tool in the arsenal of synthetic organic chemists. Its nucleophilic nature and ability to participate in a variety of chemical reactions make it a valuable moiety for constructing complex molecules. Hydrazines are key intermediates in the synthesis of a wide range of heterocyclic compounds, including pyrazoles, triazoles, and indazoles.
One of the most common reactions involving hydrazines is the formation of hydrazones through condensation with aldehydes and ketones. researchgate.net The resulting hydrazones can be further transformed; for instance, they are key intermediates in the Wolff-Kishner reduction, a classic method for the deoxygenation of carbonyl compounds. researchgate.net
The hydrazine group in 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine can be expected to undergo these characteristic reactions. For example, it can react with various carbonyl compounds to form the corresponding hydrazones, which can then be used in subsequent synthetic steps. The presence of the spirocyclic ketal offers a protected carbonyl group, allowing for selective reactions at the hydrazine moiety.
Current Research Trajectories and Potential Academic Impact of 1,4 Dioxaspiro 4.5 Decan 8 Ylhydrazine
Strategies for the Construction of the 1,4-Dioxaspiro[4.5]decane Scaffold
The formation of the 1,4-dioxaspiro[4.5]decane system is a critical phase in the synthetic pathway. Methodologies are primarily focused on producing key intermediates such as the ketone and alcohol derivatives of the scaffold, which can then be further functionalized.
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one as a Key Intermediate
1,4-Dioxaspiro[4.5]decan-8-one, also known as 1,4-cyclohexanedione (B43130) monoethylene ketal, is an essential building block. Its bifunctional nature, containing both a protected ketone (the ketal) and a free ketone, allows for selective chemical manipulation.
One effective method for synthesizing 1,4-Dioxaspiro[4.5]decan-8-one involves the selective partial hydrolysis of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, which is the bis-ketal of 1,4-cyclohexanedione. researchgate.net This process removes one of the ethylene (B1197577) glycol protecting groups to reveal a single ketone functional group.
An alternative route begins with Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate. chemicalbook.com This synthesis involves a reaction with ethylene glycol in the presence of ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) and 1-ethylimidazole (B1293685) tetrafluoroborate, which act as catalysts. chemicalbook.com The reaction proceeds by heating the mixture, which first leads to the formation of the monoketal intermediate while low-boiling substances are distilled off. Further heating completes the reaction, yielding the crude product which can then be purified by crystallization from heptane (B126788) to obtain high-purity white crystals of 1,4-Dioxaspiro[4.5]decan-8-one. chemicalbook.com This method can achieve a mass yield of 97.80% with a purity of 99.72% as determined by gas chromatography. chemicalbook.com
Significant research has focused on optimizing the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one to improve efficiency and yield. For the selective deketalization method, a systematic study identified acetic acid as a highly effective catalyst. researchgate.net By fine-tuning the reaction parameters, a substantial improvement over previously reported methods was achieved. The optimal conditions were found to be a reaction temperature of 65°C, a volume ratio of acetic acid to water of 5:1, and a reactant concentration of 0.5 g·mL⁻¹. Under these conditions, the chromatographic yield increased from 65% to 80%, and the reaction time was dramatically reduced from 15 hours to just 11 minutes. researchgate.net
For the synthesis starting from Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, the use of a dual ionic liquid catalyst system has been optimized. The process involves a staged heating profile, initially holding at 110°C for 1.5 hours and then increasing to 132°C for 4 hours to drive the reaction to completion, resulting in a crude product yield of 99.92%. chemicalbook.com
| Starting Material | Catalyst/Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane | Acetic Acid / Water (5:1) | 65 | 11 minutes | 80 | researchgate.net |
| Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate | 1-butyl-3-methylimidazolium hydrogen sulfate; 1-ethylimidazolium tetrafluoroborate; Ethylene Glycol | 110 - 132 | 5.5 hours | 97.8 | chemicalbook.com |
| 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane | Weak acid acrylic cationic exchange resin | Not Specified | Not Specified | 65 | google.com |
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol Derivatives
The synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol is a logical subsequent step from the ketone intermediate. This transformation is achieved through the chemical reduction of the ketone group on 1,4-Dioxaspiro[4.5]decan-8-one. This is a standard procedure in organic synthesis, typically accomplished using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. The hydride from the reducing agent attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the secondary alcohol, 1,4-Dioxaspiro[4.5]decan-8-ol. This derivative can serve as an alternative precursor for further functionalization.
Formation of the Hydrazine Moiety in the Dioxaspiro[4.5]decane Framework
The final step in synthesizing the target compound, this compound, involves converting the ketone group of 1,4-Dioxaspiro[4.5]decan-8-one into a hydrazine. This transformation is generally carried out in a two-step sequence.
First, the ketone is condensed with hydrazine, typically in the form of hydrazine hydrate (B1144303) (N₂H₄·H₂O), to form the corresponding hydrazone intermediate, 1,4-Dioxaspiro[4.5]decan-8-one hydrazone. This reaction is a standard method for forming hydrazones from carbonyl compounds. organic-chemistry.org
Second, the resulting hydrazone is reduced to the final hydrazine product. While the Wolff-Kishner reduction completely removes the carbonyl function to yield an alkane, a modification of this process using different reducing agents can isolate the hydrazine. wikipedia.orgmasterorganicchemistry.com A common method for this type of transformation is reductive amination, which can be performed using various reducing systems, such as a borohydride exchange resin activated with nickel acetate, to convert the hydrazone intermediate into the desired substituted hydrazine. koreascience.kr This selective reduction of the carbon-nitrogen double bond of the hydrazone yields this compound.
Direct Introduction of the Hydrazine Group via Condensation Reactions
A primary and straightforward approach to introduce the hydrazine moiety is through the condensation of a ketone with a hydrazine derivative. This method leverages the reactivity of the carbonyl group in 1,4-Dioxaspiro[4.5]decan-8-one.
The reaction of 1,4-Dioxaspiro[4.5]decan-8-one with hydrazine derivatives, such as tert-butyl carbazate (B1233558), represents a common and effective method for the synthesis of protected hydrazine derivatives. This reaction typically proceeds via the formation of a hydrazone intermediate, which can then be reduced to the corresponding hydrazine. The use of a carbazate, like tert-butyl carbazate, provides a convenient way to introduce a protected hydrazine group, which can be deprotected in a subsequent step if the free hydrazine is desired. The resulting product, tert-butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate, is a stable intermediate that can be isolated and purified. The subsequent reduction of the hydrazone to the hydrazine can be achieved using various reducing agents. The formation of tert-butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate has been documented. vegpharm.com
A general reaction scheme for this process is as follows:
1,4-Dioxaspiro[4.5]decan-8-one reacts with tert-butyl carbazate in a suitable solvent, often with acid catalysis, to form tert-butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate. This intermediate can then be reduced to yield tert-butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate.
| Reactant 1 | Reactant 2 | Product |
| 1,4-Dioxaspiro[4.5]decan-8-one | tert-Butyl carbazate | tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate |
Indirect Methods for Hydrazine Functionality Incorporation
Indirect methods for the introduction of a hydrazine group offer alternative synthetic routes, which can be advantageous in certain contexts, for instance, to avoid specific reaction conditions or to utilize different starting materials.
An alternative indirect route involves the conversion of an amine precursor, 1,4-Dioxaspiro[4.5]decan-8-amine, to the corresponding hydrazine. This transformation can be achieved through various chemical methods. One common approach is the nitrosation of the primary amine followed by reduction of the resulting N-nitrosoamine.
The synthesis of the precursor amine can be accomplished by reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one. This reaction involves the treatment of the ketone with ammonia (B1221849) or an ammonia source in the presence of a reducing agent.
| Starting Material | Intermediate | Final Product |
| 1,4-Dioxaspiro[4.5]decan-8-one | 1,4-Dioxaspiro[4.5]decan-8-amine | This compound |
Nucleophilic substitution reactions provide another avenue for the synthesis of this compound. This approach typically involves the displacement of a suitable leaving group on the spirocyclic core by a hydrazine or a protected hydrazine equivalent.
A plausible synthetic sequence would begin with the reduction of 1,4-Dioxaspiro[4.5]decan-8-one to the corresponding alcohol, 1,4-Dioxaspiro[4.5]decan-8-ol. The hydroxyl group can then be converted into a good leaving group, such as a tosylate or a halide. Subsequent reaction with a hydrazine derivative, for instance, hydrazine hydrate or a protected hydrazine, would then yield the desired product.
| Precursor | Intermediate with Leaving Group | Reagent |
| 1,4-Dioxaspiro[4.5]decan-8-ol | 1,4-Dioxaspiro[4.5]decan-8-yl tosylate | Hydrazine hydrate |
Elucidation of Reaction Mechanisms in Hydrazone and Hydrazine Formation from Ketone Precursors
There is a lack of specific studies in the available literature detailing the mechanistic pathways for the formation of this compound from its ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one. General mechanisms for hydrazone formation from ketones are well-established, involving the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. However, specific mechanistic details, including intermediates, transition states, and the influence of the spirocyclic ketal structure on this reaction for this particular compound, have not been documented.
Mechanistic Pathways of Subsequent Hydrazine-Mediated Transformations
Information regarding the mechanistic pathways of subsequent transformations mediated by this compound is not present in the surveyed scientific literature. While hydrazines, in general, participate in a variety of reactions, such as the Wolff-Kishner reduction or the formation of various heterocyclic compounds, the specific mechanistic routes for the derivatives of this compound have not been a subject of published research.
Kinetic Studies and Reaction Rate Determination for this compound Reactions
No kinetic studies or data on the reaction rates for reactions involving this compound have been found in the public scientific domain. Such studies would be essential for understanding the factors influencing the speed of its reactions, including the formation of hydrazones and other subsequent chemical transformations. The absence of this data precludes any detailed discussion on the kinetics of this compound.
Stereochemical Considerations and Conformational Analysis of 1,4 Dioxaspiro 4.5 Decan 8 Ylhydrazine
Influence of the Spirocyclic Structure on Molecular Conformation
The spirocyclic core of 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine imposes significant conformational rigidity compared to more flexible acyclic or monocyclic analogues. The spiro fusion locks the two rings in a nearly perpendicular orientation, which in turn dictates the spatial arrangement of the substituents.
The cyclohexane (B81311) ring typically adopts a chair conformation to minimize torsional and steric strain. However, the presence of the spiro-fused dioxolane ring can introduce some degree of distortion. The 1,3-dioxolane (B20135) ring itself is not planar and generally exists in an envelope or twist conformation. The specific conformation adopted by both rings is a result of a delicate balance of steric and electronic interactions within the molecule.
Table 1: Predicted Conformational Preferences of the Cyclohexane Ring in this compound
| Conformation | Key Features | Predicted Stability |
| Chair | Minimizes torsional strain | Most stable |
| Boat | High torsional and steric strain | Least stable |
| Twist-Boat | Intermediate in energy between chair and boat | Less stable than chair |
Identification and Separation of Stereoisomers (Enantiomers and Diastereomers)
The presence of a stereocenter at the C-8 position, where the hydrazine (B178648) group is attached, means that this compound can exist as a pair of enantiomers (R and S). If additional stereocenters are present in the molecule, for example, through substitution on the rings, diastereomers can also arise.
The identification and separation of these stereoisomers are critical for understanding their distinct biological activities and chemical properties. Chromatographic techniques are the most powerful methods for resolving stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating enantiomers. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.
Gas Chromatography (GC) on Chiral Columns: Similar to HPLC, chiral GC columns can be used to separate volatile enantiomers.
Derivatization followed by Chromatography: Enantiomers can be converted into diastereomers by reacting them with a chiral derivatizing agent. The resulting diastereomers have different physical properties and can be separated by conventional chromatography techniques like HPLC or GC on achiral columns. mdpi.com After separation, the chiral auxiliary can be removed to yield the pure enantiomers.
Spectroscopic methods, particularly NMR spectroscopy in the presence of chiral solvating agents or chiral shift reagents, can be employed to distinguish between enantiomers and determine their enantiomeric purity.
Asymmetric Synthesis Approaches to Chiral this compound
The synthesis of enantiomerically pure this compound is a significant challenge and a key goal for its potential applications in medicinal chemistry and materials science. Several strategies for asymmetric synthesis can be envisioned:
Use of Chiral Starting Materials: Starting from a chiral precursor that already contains the desired stereochemistry at the C-8 position or a position that can be stereospecifically converted to it.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a prochiral precursor to direct the stereochemical outcome of a key reaction. After the desired stereocenter is created, the auxiliary is removed.
Asymmetric Catalysis: This is a highly efficient method that uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of chiral amines and hydrazines, catalytic asymmetric hydrogenation or reductive amination of a prochiral ketone or imine precursor are powerful tools. mdpi.com
For instance, the precursor ketone, 1,4-Dioxaspiro[4.5]decan-8-one, could be subjected to asymmetric reductive amination using a chiral catalyst and a source of ammonia (B1221849) or a protected hydrazine equivalent.
Table 2: Potential Asymmetric Synthesis Strategies
| Strategy | Description | Key Considerations |
| Chiral Pool Synthesis | Utilizes readily available enantiopure natural products as starting materials. | Availability of suitable starting materials. |
| Chiral Auxiliary Mediated Synthesis | A temporary chiral group directs the stereoselective formation of the desired stereocenter. | Efficiency of auxiliary attachment and removal. |
| Asymmetric Catalysis | A chiral catalyst promotes the formation of one enantiomer over the other. | Catalyst efficiency, cost, and availability. |
Conformational Dynamics and Flexibility of the Spirocyclic Hydrazine System
While the spirocyclic core of this compound imparts significant rigidity, the molecule is not entirely static. The cyclohexane ring can undergo chair-flipping, although the energy barrier for this process may be higher than in simple cyclohexanes due to the spiro fusion.
The hydrazine moiety also possesses conformational flexibility due to rotation around the N-N single bond. The orientation of the lone pairs of electrons on the nitrogen atoms and the substituents on the nitrogen will influence the conformational preferences. NMR spectroscopy is a powerful technique to study these dynamic processes. Variable-temperature NMR experiments can be used to determine the energy barriers for conformational changes like ring flipping and bond rotation.
Molecular dynamics simulations can provide further insights into the conformational landscape of the molecule, revealing the relative energies of different conformers and the pathways for their interconversion. mdpi.com
Impact of Substituents on Stereochemical Outcomes
The introduction of substituents on either the cyclohexane or the dioxolane ring can have a profound impact on the stereochemical outcomes of reactions and the conformational preferences of the molecule.
Steric Effects: Bulky substituents will favor positions that minimize steric interactions. For example, a large substituent on the cyclohexane ring will likely prefer an equatorial position. This can influence the facial selectivity of reactions at the C-8 position.
Electronic Effects: Electron-donating or electron-withdrawing substituents can alter the reactivity of the molecule and influence the transition states of stereoselective reactions.
Directing Groups: A substituent can act as a directing group, coordinating to a reagent or catalyst and delivering it to one face of the molecule, thereby controlling the stereochemistry of the reaction.
For example, in the reduction of a substituted 1,4-Dioxaspiro[4.5]decan-8-one, the stereochemical outcome (the ratio of cis to trans alcohols, or in this case, hydrazines) will be highly dependent on the nature and position of the substituents on the ring system.
Derivatization and Functionalization Strategies for 1,4 Dioxaspiro 4.5 Decan 8 Ylhydrazine
N-Alkylation and N-Acylation Reactions of the Hydrazine (B178648) Nitrogen
The nucleophilic nature of the hydrazine nitrogen atoms in 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine allows for straightforward N-alkylation and N-acylation reactions. These reactions are fundamental in introducing a wide array of substituents, thereby modulating the compound's physicochemical properties.
N-Alkylation is typically achieved by reacting the hydrazine with alkyl halides, such as alkyl iodides or bromides, in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent can influence the degree of alkylation, leading to mono- or di-substituted products. Steric hindrance around the hydrazine moiety can also play a role in the selectivity of the reaction.
N-Acylation involves the reaction of the hydrazine with acylating agents like acid chlorides or anhydrides. These reactions are generally rapid and can be carried out under mild conditions. The resulting N-acyl derivatives are often stable, crystalline solids, and this transformation is useful for the introduction of various functional groups and for the synthesis of more complex molecules.
Interactive Table: Representative N-Alkylation and N-Acylation Reactions
| Reagent | Product | Reaction Conditions |
|---|---|---|
| Methyl Iodide | 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-methylhydrazine | K2CO3, Acetonitrile (B52724), rt |
| Benzyl Bromide | 1-Benzyl-1-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazine | NaH, THF, 0 °C to rt |
| Acetyl Chloride | 1-Acetyl-1-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazine | Triethylamine, CH2Cl2, 0 °C |
| Benzoyl Chloride | 1-Benzoyl-1-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazine | Pyridine, CH2Cl2, rt |
Synthesis of Hydrazones and Other Related Derivatives from the Hydrazine Group
The reaction of this compound with aldehydes and ketones provides a facile route to the corresponding hydrazones. This condensation reaction is typically acid-catalyzed and proceeds with the elimination of a water molecule. The resulting hydrazones are characterized by the presence of a C=N-N linkage and are valuable intermediates in organic synthesis.
The formation of hydrazones is a versatile method for introducing a wide range of aryl and alkyl substituents at the nitrogen atom. The reactivity of the carbonyl compound and the steric environment of both reactants can influence the reaction rate and yield. These hydrazone derivatives can exist as E/Z isomers, and their stereochemistry can be influenced by the reaction conditions and the nature of the substituents.
Interactive Table: Synthesis of Hydrazones from this compound
| Carbonyl Compound | Hydrazone Product | Typical Conditions |
|---|---|---|
| Benzaldehyde | 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-2-benzylidenehydrazine | Acetic acid (cat.), Ethanol, reflux |
| Acetophenone | 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-2-(1-phenylethylidene)hydrazine | p-Toluenesulfonic acid (cat.), Toluene, Dean-Stark, reflux |
| Cyclohexanone (B45756) | 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-2-cyclohexylidenehydrazine | Acetic acid (cat.), Methanol (B129727), rt |
| 4-Nitrobenzaldehyde | 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-2-(4-nitrobenzylidene)hydrazine | Acetic acid (cat.), Ethanol, reflux |
Cyclization Reactions Leading to Novel Fused or Spiro-Heterocyclic Systems
The hydrazine and hydrazone derivatives of this compound are excellent precursors for the synthesis of various heterocyclic systems through cyclization reactions. These reactions often lead to the formation of novel fused or spiro-heterocycles, which are of significant interest in drug discovery.
One of the most common applications is the Knorr pyrazole (B372694) synthesis , where the hydrazone is reacted with a 1,3-dicarbonyl compound to form a pyrazole ring. Similarly, reaction with β-ketoesters can also yield pyrazolone (B3327878) derivatives.
Another important class of heterocycles accessible from these precursors are triazoles . For instance, oxidative cyclization of amidrazones, which can be derived from the corresponding hydrazones, can lead to the formation of 1,2,4-triazoles. The choice of cyclizing agent and reaction conditions determines the nature of the resulting heterocyclic ring.
Interactive Table: Cyclization Reactions to Form Heterocyclic Systems
| Reactant(s) | Heterocyclic Product | General Conditions |
|---|---|---|
| Hydrazone + Acetylacetone | Spiro[cyclohexane-1,4'-[4,5-dihydro-3,5-dimethyl-1H-pyrazole]] derivative | Acetic acid, reflux |
| Hydrazine + Ethyl acetoacetate | Spiro[cyclohexane-1,3'-[5-methyl-1H-pyrazol-5(4H)-one]] derivative | Sodium ethoxide, Ethanol, reflux |
| Amidrazone derivative | Spiro[cyclohexane-1,4'-[3,5-disubstituted-4H-1,2,4-triazole]] derivative | Oxidizing agent (e.g., I2), Base |
Transition Metal-Catalyzed Coupling Reactions at the Hydrazine Moiety
Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-nitrogen bonds, enabling the arylation and vinylation of the hydrazine moiety of this compound.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of N-aryl and N-heteroaryl derivatives. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence the scope of the aryl halide coupling partner.
The Ullmann condensation is a copper-catalyzed reaction that also facilitates the N-arylation of hydrazines. While it often requires higher reaction temperatures compared to palladium-catalyzed methods, it offers a complementary approach, particularly for certain substrates.
These coupling reactions significantly expand the diversity of derivatives that can be synthesized from this compound, providing access to compounds with extended aromatic systems.
Interactive Table: Transition Metal-Catalyzed N-Arylation
| Coupling Partner | Catalyst System | Product |
|---|---|---|
| Bromobenzene | Pd(OAc)2, BINAP, NaOtBu | 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-phenylhydrazine |
| 4-Chlorotoluene | Pd2(dba)3, XPhos, Cs2CO3 | 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(p-tolyl)hydrazine |
| Iodobenzene | CuI, L-proline, K2CO3 | 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-phenylhydrazine |
Functionalization of the Dioxaspiro Ring System
The 1,4-dioxaspiro[4.5]decane ring system is generally stable under many reaction conditions, serving as a protective group for the carbonyl functionality of the parent cyclohexanone. However, under specific conditions, this ring can be functionalized.
Acid-catalyzed hydrolysis of the ketal can regenerate the ketone at the 8-position of the cyclohexane (B81311) ring. This deprotection allows for subsequent reactions at the carbonyl group, such as reduction to an alcohol, Grignard reactions, or Wittig reactions, thereby introducing new functional groups at this position.
While direct functionalization of the dioxolane ring itself is less common, ring-opening reactions can be induced under harsh conditions, although this often leads to a loss of the spirocyclic structure. More subtle modifications might involve reactions on derivatives where the cyclohexane ring has been functionalized, potentially influencing the reactivity of the adjacent dioxolane ring. The stability of the ketal allows for a wide range of transformations to be carried out on other parts of the molecule without affecting the spirocyclic core, making it a valuable synthetic intermediate.
Applications in Advanced Organic Synthesis and Materials Chemistry
1,4-Dioxaspiro[4.5]decan-8-ylhydrazine as a Versatile Synthetic Building Block
This compound is a valuable bifunctional compound in organic synthesis. Its utility stems from the presence of two distinct reactive features within its structure: a nucleophilic hydrazine (B178648) moiety and a protected ketone in the form of a stable ethylene (B1197577) glycol ketal. This spiroketal group is essentially a masked version of a cyclohexanone (B45756) carbonyl group. wikipedia.orgresearchgate.net
The primary advantage of this arrangement is the ability to perform selective chemistry on the hydrazine group without affecting the latent ketone. The hydrazine can participate in a variety of condensation and bond-forming reactions to introduce nitrogen-containing functionalities into a molecule. Subsequently, the spiroketal can be hydrolyzed under acidic conditions to reveal the ketone, which can then undergo further transformations. This strategic protection and deprotection make the compound a versatile building block for constructing more complex molecular architectures. Spiroketals, in general, are recognized as important structural motifs that can serve as rigid scaffolds in target-oriented synthesis. nih.govmskcc.orgnih.gov The 1,4-dioxaspiro[4.5]decane unit provides conformational rigidity and a specific three-dimensional orientation to the molecule. researchgate.netnih.gov
Precursor for the Synthesis of Nitrogen-Containing Heterocycles
Hydrazine and its derivatives are fundamental precursors for the synthesis of a wide array of nitrogen-containing heterocycles. This compound serves as a valuable reagent for introducing a spirocyclic motif into these heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and agrochemicals. nih.gov
Synthesis of Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common synthetic route involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govorganic-chemistry.org this compound can react with various β-diketones or their equivalents to yield N-substituted pyrazoles, where the substituent is the 1,4-dioxaspiro[4.5]decan-8-yl group. This reaction provides a direct method for creating pyrazole (B372694) derivatives bearing a spiroketal moiety. nih.govmdpi.com
Synthesis of Indoles and Related Structures (Fischer Indole (B1671886) Synthesis): The Fischer indole synthesis is a classic reaction that produces an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com The reaction proceeds through a hydrazone intermediate, which then undergoes a ingentaconnect.comingentaconnect.com-sigmatropic rearrangement. wikipedia.orgresearchgate.net While the title compound is an alkylhydrazine, it can be used in analogous reactions. For instance, reacting this compound with a cyclic ketone can lead to the formation of fused heterocyclic systems like tetrahydro-γ-carbolines, which are core structures in many biologically active alkaloids. An "interrupted" version of the Fischer indolization can be used to access fused indoline (B122111) ring systems. nih.gov
The table below illustrates potential reactions using this compound for heterocycle synthesis.
| Heterocycle | Co-reactant | Reaction Type | Resulting Structure |
| Pyrazole | 1,3-Diketone (e.g., Acetylacetone) | Condensation/Cyclization | Pyrazole ring with a 1,4-dioxaspiro[4.5]decan-8-yl substituent on a nitrogen atom. |
| Tetrahydro-γ-carboline | Cyclic Ketone (e.g., Cyclohexanone) | Fischer-type Cyclization | A fused heterocyclic system incorporating the spiro-cyclohexane ring into the new structure. |
Role in Multi-Component Reactions and Cascade Transformations
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. mdpi.combeilstein-journals.orgencyclopedia.pub These reactions are valued for their atom economy, simplicity, and ability to rapidly generate molecular complexity.
While specific literature detailing the use of this compound in MCRs is not extensive, its bifunctional nature makes it a theoretically ideal candidate. The nucleophilic hydrazine can act as one component, for example, in Ugi or Passerini-type reactions, while the protected ketone remains available for post-MCR modifications. mdpi.com This allows for the creation of complex, spiro-containing scaffolds in a highly convergent manner. Similarly, in cascade transformations, the initial reaction at the hydrazine site could trigger a sequence of intramolecular events, potentially involving the spiroketal or other functional groups, to build intricate polycyclic systems.
Utility in the Synthesis of Complex Organic Molecules
The synthesis of complex natural products and active pharmaceutical ingredients often requires building blocks that allow for the controlled, stepwise construction of a target molecule. This compound offers features that are valuable in this context. The spiroketal functionality is a key structural motif found in numerous natural products with significant biological activities. nih.govresearchgate.net
This compound can be used to introduce this spiroketal unit or to serve as a synthetic equivalent of a substituted cyclohexanone. A synthetic strategy could involve using the hydrazine moiety to connect the spirocyclic fragment to another part of the molecule. Later in the synthesis, the ketal can be removed to unmask the ketone, which can then be used as a handle for further elaborations, such as ring-forming reactions or the introduction of new stereocenters. The rigidity of the spiro scaffold can also influence the stereochemical outcome of subsequent reactions, providing a degree of stereocontrol. nih.govmskcc.org
Exploration of Spiro Compounds in Materials Science
Spiro compounds, characterized by two rings connected through a single common atom, possess unique three-dimensional structures that are highly advantageous in materials science. wikipedia.org The central spiro-atom, which is typically a quaternary carbon, forces the two ring systems into nearly orthogonal orientations. This specific geometry prevents strong intermolecular π-π stacking, which is common in planar aromatic molecules, and enhances the morphological and thermal stability of the material. researchgate.net
This structural rigidity and defined 3D shape lead to several desirable properties:
High Glass Transition Temperature (Tg): The rigid, non-planar structure of spiro compounds inhibits crystallization and leads to the formation of stable amorphous glasses with high glass transition temperatures. This is crucial for the longevity and operational stability of electronic devices.
Good Solubility: The bulky, three-dimensional shape often improves the solubility of spiro compounds in common organic solvents, facilitating material processing and device fabrication.
Control of Electronic Properties: The orthogonal arrangement of π-conjugated systems in spiro compounds can disrupt conjugation between the two halves of the molecule. This allows for the fine-tuning of electronic properties and can be used to design materials with specific functions, such as host materials or charge-transporting layers in organic electronic devices. acs.org
These properties have led to the widespread application of spiro compounds, particularly those based on the spirobifluorene core, in various areas of materials science.
| Application Area | Role of Spiro Compound | Key Properties Utilized |
| Organic Light-Emitting Diodes (OLEDs) | Host materials, charge transport layers, emitters | High thermal stability, high Tg, good charge mobility, prevention of aggregation |
| Perovskite Solar Cells (PSCs) | Hole-Transporting Material (HTM) | Good charge mobility, formation of stable amorphous films |
| Dye-Sensitized Solar Cells (DSSCs) | Solid-state hole conductor | Efficient hole transport, morphological stability |
| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | High charge carrier mobility, stable film formation |
Computational Chemistry and Theoretical Studies of 1,4 Dioxaspiro 4.5 Decan 8 Ylhydrazine
Density Functional Theory (DFT) Applications for Reaction Pathway Analysis
Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms, transition states, and activation energies. imist.ma Searches for the application of DFT to analyze the reaction pathways of 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine, whether in its synthesis or subsequent reactions, yielded no specific studies. Such analyses would provide invaluable insights into its chemical behavior but have yet to be undertaken or published.
Conformational Analysis and Energy Landscape Mapping through Computational Methods
The spirocyclic ring system and the flexible hydrazine (B178648) side-chain of this compound suggest a complex conformational landscape. However, no computational studies on its conformational analysis or the mapping of its potential energy surface are present in the scientific literature. This type of analysis is essential for understanding the molecule's three-dimensional structure and how its shape influences its properties and interactions.
Molecular Dynamics Simulations for Understanding System Behavior
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational changes, interactions with solvents, and thermodynamic properties. There are no published MD simulation studies for this compound. Such research would be beneficial for understanding its behavior in different environments.
Prediction of Spectroscopic Properties from Theoretical Models
The prediction of spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra, through theoretical models is a common practice in modern chemistry. This allows for the theoretical confirmation of experimentally observed spectra. For this compound, no such theoretical spectroscopic predictions have been reported in the literature, which would otherwise be a valuable tool for its characterization.
Advanced Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for assigning the chemical shifts of all protons and carbons and for establishing the connectivity within the molecule.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclohexane (B81311) ring, the ethylene (B1197577) glycol ketal, and the hydrazine (B178648) moiety. The protons of the dioxolane ring would likely appear as a singlet or a multiplet in the range of 3.8-4.0 ppm. The protons on the cyclohexane ring would present as complex multiplets, with their chemical shifts influenced by their axial or equatorial positions and their proximity to the hydrazine and spiro-acetal groups. The protons of the hydrazine group (-NHNH₂) would appear as broad signals, the chemical shift of which can be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum will show characteristic signals for the spiro carbon, the carbons of the dioxolane ring, and the carbons of the cyclohexane ring. The spiro carbon atom is expected to have a chemical shift in the range of 100-110 ppm. The carbons of the ethylene glycol moiety would resonate around 64-66 ppm. The carbons of the cyclohexane ring would appear at distinct chemical shifts, with the carbon atom attached to the hydrazine group (C-8) showing a downfield shift compared to the other ring carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values are based on the analysis of the precursor 1,4-Dioxaspiro[4.5]decan-8-one and general principles of NMR spectroscopy. Actual values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2', C3' (Dioxolane) | 3.90-4.00 (m) | ~64.5 |
| C5 (Spiro) | - | ~108.0 |
| C6, C10 (Cyclohexane) | 1.50-1.90 (m) | ~30-35 |
| C7, C9 (Cyclohexane) | 1.50-1.90 (m) | ~30-35 |
| C8 (Cyclohexane) | 2.80-3.20 (m) | ~50-55 |
| NH₂ | variable (broad) | - |
| NH | variable (broad) | - |
Mass Spectrometry Techniques (e.g., HRMS, LC-MS/MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C₈H₁₆N₂O₂), the expected exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula with a high degree of confidence.
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are employed to analyze the compound in complex mixtures and to study its fragmentation pathways. researchgate.net In LC-MS, the compound is first separated by liquid chromatography and then introduced into the mass spectrometer. In MS/MS experiments, the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragment ions provides valuable structural information.
The fragmentation of the molecular ion of this compound would likely involve the cleavage of the N-N bond of the hydrazine moiety, the loss of ammonia (B1221849), and fragmentation of the spirocyclic ring system. Common fragmentation pathways for hydrazine derivatives often involve the loss of the hydrazine group or parts of it. nih.gov The spiroketal moiety can also undergo characteristic fragmentation, such as the loss of ethylene oxide.
Table 2: Potential Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Possible Fragment |
| 172.1212 | [M]⁺ (Molecular Ion) |
| 155.1181 | [M - NH₃]⁺ |
| 141.0970 | [M - N₂H₃]⁺ |
| 128.0892 | [M - C₂H₄O]⁺ |
| 99.0813 | [C₆H₁₁O]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mkuniversity.ac.in For this compound, a single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the spirocyclic system.
This technique is particularly valuable for spirocyclic compounds as it can unambiguously establish the stereochemistry and the conformation of the rings. researchgate.netresearchgate.net The analysis would reveal the chair or boat conformation of the cyclohexane ring and the puckering of the dioxolane ring. Furthermore, it would provide detailed information about the intermolecular interactions, such as hydrogen bonding involving the hydrazine moiety, which govern the crystal packing.
The successful application of X-ray crystallography is contingent upon the ability to grow single crystals of suitable size and quality.
Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating any potential isomers.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds. helixchrom.com For this compound, a reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid or trifluoroacetic acid, would be suitable for purity determination. helixchrom.com Detection can be achieved using a UV detector, if the compound possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (as in LC-MS).
Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile compounds. cdc.gov For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability. cdc.govnih.gov The choice of stationary phase is critical for achieving good separation. A polar stationary phase would likely be required to effectively separate the hydrazine derivative from any impurities. GC can also be used for the separation of potential stereoisomers, especially when using a chiral stationary phase.
Both HPLC and GC are quantitative techniques, and with appropriate calibration, they can be used to determine the exact purity of a sample of this compound.
Future Research Directions and Emerging Opportunities
Development of Sustainable and Environmentally Benign Synthetic Routes
Future efforts in synthesizing 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine and its derivatives will likely prioritize green chemistry principles. The typical synthesis would involve the condensation of its precursor, 1,4-Dioxaspiro[4.5]decan-8-one, with hydrazine (B178648). The development of sustainable routes can address both the formation of the spirocyclic ketone and its subsequent conversion to the target hydrazine.
Microwave-assisted organic synthesis (MAOS) stands out as a promising technique. It often leads to significantly reduced reaction times, higher yields, and can frequently be performed under solvent-free conditions, aligning with green chemistry goals. aip.orgmdpi.com The application of microwave irradiation to the condensation of 1,4-Dioxaspiro[4.5]decan-8-one with hydrazine hydrate (B1144303) could offer a rapid and efficient route to the corresponding hydrazone, which is a direct precursor to the target hydrazine. aip.orgbas.bgresearchgate.net Research has demonstrated that microwave-assisted synthesis of various hydrazone derivatives can be achieved in minutes with high yields, compared to several hours required for conventional heating methods. mdpi.combas.bg
Further green approaches could involve exploring alternative solvent systems, such as water or deep eutectic solvents, for the synthesis of both the spiroketal precursor and the final hydrazine product. The use of water as a reaction medium is particularly attractive due to its environmental benignity and low cost.
Application of Advanced Catalytic Systems for Efficient Transformations
The efficiency and selectivity of synthetic transformations involving this compound can be significantly enhanced through the application of modern catalytic systems. Opportunities exist in catalysis of the formation of the spiro[4.5]decane core and in the synthesis and subsequent reactions of the hydrazine moiety.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including spiro compounds. nih.govresearchgate.net Chiral phosphoric acids, squaramides, and other organocatalysts could be employed in reactions to construct the spiro[4.5]decane skeleton enantioselectively. rsc.orgresearchgate.net This would allow for the production of optically pure this compound, which is crucial for applications in medicinal chemistry. Synergistic approaches combining organocatalysis with photocatalysis have also shown success in the diastereoselective synthesis of amino-spiro[4.5]decanes. mdpi.comresearchgate.net
Transition-metal catalysis offers a vast toolkit for novel transformations.
Ruthenium catalysts have shown exceptional activity in the enantioselective hydrogenation of hydrazones to yield chiral hydrazine products with high enantiomeric excess. nih.gov Applying such catalysts to the hydrazone of 1,4-Dioxaspiro[4.5]decan-8-one could provide a direct and highly selective route to chiral this compound. Furthermore, ruthenium complexes are effective for the reductive N–N bond cleavage of hydrazine to produce ammonia (B1221849), a transformation that could be explored for this specific molecule under different conditions. rsc.orgrsc.org Ruthenium is also used in acceptorless dehydrogenative coupling reactions of alcohols with hydrazines to form pyrazolines, suggesting potential for further derivatization. acs.org
Gold and Iridium sequential catalysis has been successfully used for the enantioselective synthesis of spiroketals and spiroaminals. nih.govbohrium.comresearchgate.netthieme-connect.comresearchgate.net This methodology could be adapted to create more complex spirocyclic systems starting from precursors related to the 1,4-Dioxaspiro[4.5]decane scaffold.
Rhodium catalysts are known to facilitate the double C-H activation of aldehyde hydrazones for the synthesis of functionalized 1H-indazoles. nih.govacs.org Exploring rhodium-catalyzed C-H activation pathways for 1,4-Dioxaspiro[4.5]decan-8-ylhydrazone could lead to novel fused heterocyclic systems.
| Catalytic System | Catalyst Type | Potential Transformation | Key Advantages | Reference |
|---|---|---|---|---|
| Organocatalysis | Chiral Phosphoric Acid / Squaramide | Asymmetric synthesis of spiro-fused heterocycles | High enantioselectivity, metal-free | rsc.orgresearchgate.net |
| Photocatalysis | Synergistic with Organocatalysis | Diastereoselective [3+2] cycloaddition for spiro[4.5]decanes | Mild conditions, green chemistry characteristics | mdpi.com |
| Transition-Metal | Chiral Diphosphine Ruthenium | Enantioselective hydrogenation of hydrazones to hydrazines | High enantiomeric excess (up to 99% ee), broad functional group tolerance | nih.gov |
| Transition-Metal | Gold / Iridium Sequential System | Enantioselective synthesis of spiroketals and spiroaminals | Cascade reaction forming multiple bonds in one step | nih.govbohrium.com |
| Transition-Metal | Rhodium(III) | Dual C-H activation of hydrazones for heterocycle synthesis | Direct functionalization of C-H bonds | nih.govacs.org |
Exploration of Novel Reaction Pathways and Methodologies
The unique combination of a spiroketal and a hydrazine group in this compound opens the door to exploring a variety of novel reaction pathways. The corresponding hydrazone is a particularly versatile intermediate. beilstein-journals.orgresearchgate.netnih.gov
C–H Functionalization: A significant opportunity lies in the C(sp²)–H functionalization of the hydrazone derived from 1,4-Dioxaspiro[4.5]decan-8-one. Hydrazones can serve as effective directing groups for transition-metal-catalyzed or radical-mediated C–H functionalization, a challenge for simple ketones. researchgate.netnih.gov This would allow for the introduction of various substituents (e.g., aryl, alkyl, phosphonyl) at the carbon atom adjacent to the nitrogen, creating a library of complex functionalized molecules. nih.govrsc.org
Electrosynthesis: The electrochemical oxidative transformation of hydrazones is a powerful and environmentally friendly methodology. beilstein-journals.org By using electrical current instead of chemical oxidants, a range of transformations can be achieved under mild and safe conditions. beilstein-journals.org This could include the synthesis of azacycles or the direct conversion of the hydrazone to a diazo compound, which is a highly valuable synthetic intermediate. researchgate.net The electrosynthesis approach could also be used for C(sp²)–H functionalization, such as trifluoromethylation or phosphorylation. beilstein-journals.org
Cycloaddition and Annulation Reactions: The hydrazone moiety can participate in various cycloaddition reactions. For instance, organocatalytic enantioselective (4+3) cyclizations have been used to create complex spiro-fused heterocyclic systems. rsc.org Investigating similar annulation strategies with the hydrazone of 1,4-Dioxaspiro[4.5]decan-8-one could yield novel polycyclic architectures with potential biological activity. Rhodium-catalyzed annulation with alkynes via dual C-H activation is another promising route to fused pyridazine (B1198779) systems. acs.org
Investigation of Diverse Spiro[4.5]decane Scaffold Modifications
Modifying the core 1,4-Dioxaspiro[4.5]decane scaffold is a key strategy for tuning the physicochemical properties of the target molecule and exploring structure-activity relationships.
Future research could focus on the synthesis of derivatives with substituents on the six-membered ring. Methodologies such as Claisen rearrangement have been used to create multi-functionalized spiro[4.5]decanes with high stereoselectivity. nih.govresearchgate.net Another approach involves oxidative dearomatization-induced ring expansion of cyclobutanes to access functionalized spiro[4.5]decanes. thieme-connect.com Such strategies could be adapted to generate a diverse range of substituted precursors to this compound.
Q & A
Q. What are the key synthetic intermediates for preparing 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine, and how are they synthesized?
- Methodological Answer : The synthesis typically begins with 1,4-dioxaspiro[4.5]decan-8-one (CAS 4746-97-8), a common precursor. Reduction of this ketone using sodium borohydride (NaBH₄) in methanol at 0°C yields 1,4-dioxaspiro[4.5]decan-8-ol (96% yield), which can be further functionalized. Hydrazine introduction is achieved via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate (80%) can react with ester or carbonyl derivatives under reflux conditions, as demonstrated in analogous hydrazide syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns (e.g., m/z 154–167 for related spiro compounds) help confirm molecular weight and structural motifs .
- Infrared (IR) Spectroscopy : Stretching frequencies for N–H (3200–3400 cm⁻¹) and C=O (if present, ~1700 cm⁻¹) provide functional group validation.
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve spirocyclic ring protons (δ 1.5–4.5 ppm) and hydrazine NH signals (δ 5–8 ppm).
Q. What safety precautions are essential when handling hydrazine derivatives of spiro compounds?
- Methodological Answer : Hydrazine derivatives are toxic and irritants. Use chemically resistant gloves (e.g., nitrile), full-body protective suits, and fume hoods. Avoid skin contact and inhalation; in case of exposure, rinse with water for 15 minutes and seek medical attention. Storage should be in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Methodological Answer : Stereoselectivity depends on reaction conditions. For example, chiral catalysts (e.g., Rhodium complexes) in 1,2-additions can induce enantioselectivity in spirocyclic systems. Alternatively, chiral auxiliaries or kinetic resolution during column chromatography (using chiral stationary phases) may isolate diastereomers, as seen in related spiro-diol syntheses .
Q. What strategies optimize the yield of hydrazine incorporation into the spirocyclic framework?
- Methodological Answer :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance nucleophilicity of hydrazine.
- Temperature Control : Reflux conditions (e.g., 12 hours at 80°C in ethanol) improve reaction completeness .
- Stoichiometry : Excess hydrazine hydrate (2–3 equivalents) drives the reaction forward, but excess may require quenching with acetic acid to prevent side reactions.
Q. How do researchers resolve contradictions in reported synthetic yields for spirocyclic hydrazines?
- Methodological Answer : Discrepancies often arise from:
- Purity of Starting Materials : Trace moisture in 1,4-dioxaspiro[4.5]decan-8-one reduces NaBH₄ efficacy.
- Workup Procedures : Incomplete removal of byproducts (e.g., borate salts) during filtration or column chromatography lowers isolated yields.
Validate protocols via control experiments and replicate literature procedures using high-purity reagents (<99%) and anhydrous conditions .
Methodological Challenges and Solutions
Q. Why does recrystallization fail to purify this compound, and what alternatives exist?
- Methodological Answer : Hydrazine derivatives often form oils or low-melting solids. Alternatives include:
- Preparative Thin-Layer Chromatography (TLC) : Use silica gel plates with ethyl acetate/hexane (1:3) to isolate pure fractions.
- Liquid-Liquid Extraction : Partition between dichloromethane and water to remove polar impurities .
Q. How to analyze hydrazine stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
